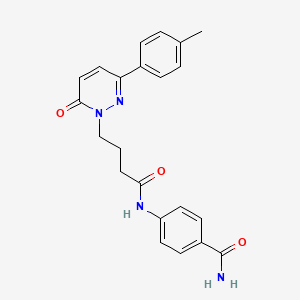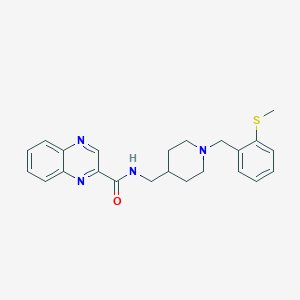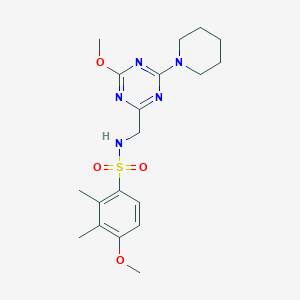![molecular formula C17H14FNO4 B2581942 N-([2,3'-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzamide CAS No. 2034250-12-7](/img/structure/B2581942.png)
N-([2,3'-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its molecular formula, structure, and the functional groups present. It may also include information about its discovery or synthesis .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, catalysts, and conditions .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together . Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes understanding the reaction mechanisms, the conditions required for the reactions, and the products formed .Physical and Chemical Properties Analysis
This involves studying properties like solubility, melting point, boiling point, density, refractive index, and specific rotation. It also includes studying the compound’s reactivity with other substances .科学的研究の応用
Antibacterial Applications
Research on derivatives of 3-methoxybenzamide has highlighted their potential as antibacterial agents, particularly against Staphylococcus species. Alkyl derivatives have shown potent antistaphylococcal properties, with modifications leading to compounds with improved pharmaceutical characteristics, suggesting the potential for N-([2,3'-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzamide in similar applications (Haydon et al., 2010).
Cancer Research
Fluorine-18 labeled benzamide analogues have been synthesized for imaging the sigma2 receptor status of solid tumors with positron emission tomography (PET). This suggests that derivatives of methoxybenzamide, by extension, could be used in cancer diagnostics or as therapeutic agents, highlighting a potential research avenue for this compound (Tu et al., 2007).
Neurotransmitter Receptor Imaging
Compounds similar in structure to this compound have been employed as ligands for imaging neurotransmitter receptors, such as the 5-HT2A receptors, with PET. This indicates potential for this compound in neuroscience research, particularly in the study of neurological disorders and their treatment (Plenevaux et al., 2000).
Antimicrobial Screening
Derivatives of 4-methoxybenzamides have been synthesized and screened for antimicrobial activity, revealing potential therapeutic applications against bacterial and fungal infections. This suggests a similar potential for the research and development of this compound in antimicrobial treatments (Desai et al., 2013).
Pharmacological Evaluation
Research into 4-thiazolidinone derivatives as agonists of benzodiazepine receptors, which included the synthesis and evaluation of N-phenylbenzamide derivatives, points to potential applications in the development of anticonvulsant and sedative-hypnotic medications. This further supports the potential pharmacological research applications of this compound (Faizi et al., 2017).
作用機序
Safety and Hazards
特性
IUPAC Name |
3-fluoro-N-[[5-(furan-3-yl)furan-2-yl]methyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO4/c1-21-16-4-2-11(8-14(16)18)17(20)19-9-13-3-5-15(23-13)12-6-7-22-10-12/h2-8,10H,9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDHGCQZNFPJIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CC=C(O2)C3=COC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
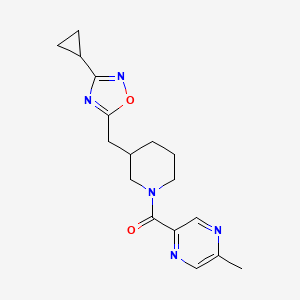
![2-[4-(2-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2581861.png)
![2-(8-(4-bromophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2581862.png)
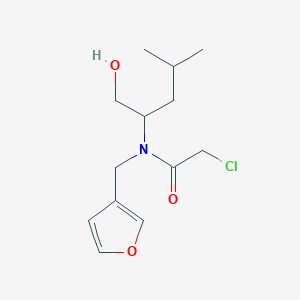
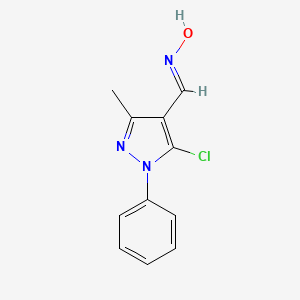

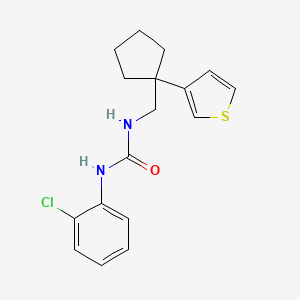

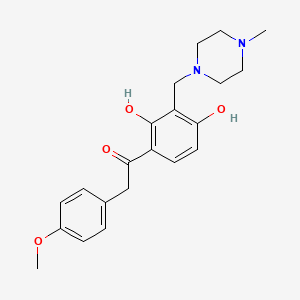
![N-(benzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2581876.png)
